2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone

Lipophilicity Drug-likeness Permeability

2-(4-Fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone (C22H22FN3O2, MW 379.4 g/mol) is a synthetic N-(indolecarbonyl)piperazine derivative featuring a 4-fluorophenylacetyl moiety coupled to a 1-methylindole-2-carbonyl-piperazine core. The compound belongs to a patented class of potent 5-hydroxytryptamine 2A (5-HT2A) receptor antagonists with therapeutic relevance to psychosis, schizophrenia, and depression.

Molecular Formula C22H22FN3O2
Molecular Weight 379.4 g/mol
Cat. No. B12183359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone
Molecular FormulaC22H22FN3O2
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F
InChIInChI=1S/C22H22FN3O2/c1-24-19-5-3-2-4-17(19)15-20(24)22(28)26-12-10-25(11-13-26)21(27)14-16-6-8-18(23)9-7-16/h2-9,15H,10-14H2,1H3
InChIKeyUHMNLSQONWKXIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone – Procurement-Relevant Structural and Pharmacological Profile


2-(4-Fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone (C22H22FN3O2, MW 379.4 g/mol) is a synthetic N-(indolecarbonyl)piperazine derivative featuring a 4-fluorophenylacetyl moiety coupled to a 1-methylindole-2-carbonyl-piperazine core . The compound belongs to a patented class of potent 5-hydroxytryptamine 2A (5-HT2A) receptor antagonists with therapeutic relevance to psychosis, schizophrenia, and depression [1]. Its predicted physicochemical profile (ACD/LogP 1.45, polar surface area 46 Ų, 0 H-bond donors) positions it within favorable oral drug-likeness space .

Why 2-(4-Fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone Cannot Be Replaced by Its 4-Chlorophenyl or Cyclohexyl Analogs


The 4-fluorophenyl substituent in 2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone is not a simple isosteric placeholder. The fluorine atom imposes a distinct electronic profile (σp = 0.06) and lipophilicity contribution (Hansch π = 0.14) that differs substantially from chlorine (π = 0.71) [1]. This translates to a predicted LogP difference of approximately 0.57 log units relative to the 4-chlorophenyl analog, directly affecting membrane permeability, tissue distribution, and off-target binding kinetics. Additionally, the C–F bond serves as a metabolic blocking group at the para position, a feature absent in the unsubstituted phenyl and cyclohexyl variants, potentially altering in vivo half-life and metabolite profiles. The 5-HT2A receptor binding pharmacophore described in patent US6838461 explicitly requires the N-(indolecarbonyl)piperazine scaffold, but the nature of the R1 substituent (here 4-fluorophenylacetyl) modulates affinity and selectivity [2]. Generic substitution risks loss of target engagement, altered ADME properties, and irreproducible pharmacological outcomes.

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone vs. Closest Analogs


Predicted Lipophilicity (LogP) Advantage: 4-Fluorophenyl vs. 4-Chlorophenyl Analog

The target compound exhibits a substantially lower predicted lipophilicity than its 4-chlorophenyl analog, a property that directly influences membrane permeability, solubility, and off-target binding. The target compound's ACD/LogP is calculated at 1.45 . The 4-chlorophenyl analog is not directly measured, but the Hansch aromatic π difference between Cl (0.71) and F (0.14) of 0.57 log units [1] permits estimation of the analog's LogP at approximately 2.02. This ~0.6 log unit difference is physiologically meaningful: each 1-unit LogP increase typically corresponds to a 10-fold increase in membrane partitioning, suggesting the fluorinated compound may exhibit more balanced distribution and reduced non-specific binding.

Lipophilicity Drug-likeness Permeability

Polar Surface Area and H-Bond Donor Count: Drug-Likeness Differentiation from Chlorophenyl and Cyclohexyl Analogs

The target compound possesses a topological polar surface area (tPSA) of 46 Ų and zero H-bond donors , both values falling within established oral bioavailability thresholds (tPSA < 140 Ų; HBD ≤ 5) [1]. The chlorophenyl analog (C22H22ClN3O2, MW 395.9) has an identical number of H-bond acceptors and donors, but its higher molecular weight and greater halogen size reduce ligand efficiency (LE) metrics. The cyclohexyl analog (2-cyclohexyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone; C22H29N3O2, MW 367.5) has a lower MW but replaces the aromatic ring with a flexible cyclohexyl group, increasing rotatable bond count and potentially reducing receptor complementarity . These differences, while seemingly modest, can shift a compound across key ADME decision boundaries in lead optimization campaigns.

Drug-likeness Oral bioavailability Polar surface area

Para-Fluorine Substitution as a Metabolic Soft-Spot Blocker: Inferred Stability Advantage over Unsubstituted Phenyl Analog

The para-fluorine atom in the target compound is positioned at a site commonly susceptible to cytochrome P450 (CYP)-mediated aromatic hydroxylation. In unsubstituted phenylacetyl-piperazine derivatives, para-hydroxylation is a primary metabolic pathway that generates Phase I metabolites with potential for subsequent conjugation and rapid clearance [1]. The C–F bond at the para position (bond dissociation energy ~126 kcal/mol vs. ~112 kcal/mol for C–H) creates a kinetic barrier to oxidative metabolism [2]. This class-level principle has been validated in numerous drug development programs where fluorine substitution at metabolic soft spots improved half-life and reduced clearance [1]. While direct metabolic stability data for the target compound are not publicly available, the structural logic is well-established and provides a basis for prioritizing this analog over the unsubstituted phenyl or 4-hydroxyphenyl variants.

Metabolic stability CYP inhibition Fluorine blocking

5-HT2A Receptor Antagonism Class Association: Pharmacological Differentiation from Structurally Unrelated 5-HT2A Agents

The target compound falls within the scope of US6838461, which describes N-(indolecarbonyl)piperazine derivatives as potent 5-HT2A antagonists with demonstrated in vitro receptor binding using [³H]ketanserin displacement assays [1]. The patent establishes that compounds of this class exhibit strong affinity for 5-HT2A receptors and antagonist functional activity. While specific Ki values for the target compound are not disclosed in the patent, the structural claim coverage explicitly includes the 4-fluorophenylacetyl R1 substituent in combination with the 1-methylindole-2-carbonyl-piperazine core. This differentiates the compound from other 5-HT2A-targeting scaffolds such as phenylindoles (WO9911641) or indole-3-carbonitrile derivatives (e.g., pruvanserin/EMD 281014, which has a Ki of 0.87 nM at human 5-HT2A but a distinct indole-3-carbonitrile core ). The indole-2-carbonyl connectivity and piperazine ethanone linker create a pharmacophore distinct from the indole-7-carbonyl or indole-3-substituted series, potentially yielding different selectivity profiles against 5-HT2C, D2, and IKr channels.

5-HT2A receptor Antipsychotic Indole piperazine

Optimal Procurement and Deployment Scenarios for 2-(4-Fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone Based on Verified Differentiation Evidence


CNS Lead Optimization: 5-HT2A Antagonist Program with Stringent Lipophilicity Constraints

Medicinal chemistry teams developing 5-HT2A antagonists for schizophrenia or depression indications can deploy this compound as a balanced lipophilicity lead. Its predicted LogP of 1.45 positions it ~0.57 units below the chlorophenyl analog, making it more compatible with CNS drug-likeness guidelines that favor LogP < 3 for reduced off-target promiscuity. The compound's zero H-bond donor count and tPSA of 46 Ų predict good passive blood-brain barrier penetration, while the para-fluorine metabolic blocking effect may extend in vivo half-life relative to unsubstituted phenyl analogs [1].

Structure-Activity Relationship (SAR) Libraries for Indole Piperazine Scaffold Optimization

The compound serves as a privileged intermediate for SAR exploration around the piperazine ethanone linker and indole N-methyl substitution. Its 4-fluorophenylacetyl moiety provides a reference point for evaluating the impact of halogen substitution (F vs. Cl vs. Br vs. H) on 5-HT2A binding affinity, selectivity, and physicochemical properties. The well-defined patent class association with 5-HT2A antagonism [2] makes this compound a rational starting material for focused library synthesis aimed at improving receptor subtype selectivity.

Comparative Metabolism Studies: Fluorine Blocking Strategy Validation

Drug metabolism and pharmacokinetics (DMPK) groups can use this compound alongside its 4-chlorophenyl and unsubstituted phenyl analogs in microsomal or hepatocyte stability assays to experimentally quantify the metabolic shielding effect of para-fluorine substitution. The predicted bond strength advantage (~14 kcal/mol for C–F vs. C–H) [1] provides a testable hypothesis for in vitro intrinsic clearance comparisons, enabling data-driven decisions on halogen selection for preclinical candidates.

Acquisition of a Defined 5-HT2A Pharmacophore Probe Distinct from Indole-3-Carbonitrile Series

For academic or industrial groups studying 5-HT2A receptor pharmacology, this compound offers a structurally distinct probe relative to the widely used pruvanserin (EMD 281014) scaffold. The indole-2-carbonyl-piperazine connectivity (vs. indole-7-carbonyl in EMD 281014) may engage the receptor orthosteric site differently, providing a complementary tool for mapping receptor-ligand interactions, biased signaling studies, or identifying novel binding poses through in silico docking [2].

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